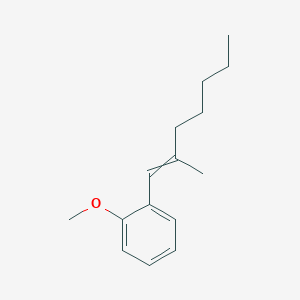![molecular formula C10H15Br3O B12615524 6-Bromo-3-(dibromomethyl)-1,4-dimethyl-2-oxabicyclo[2.2.2]octane CAS No. 919172-29-5](/img/structure/B12615524.png)
6-Bromo-3-(dibromomethyl)-1,4-dimethyl-2-oxabicyclo[2.2.2]octane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-Bromo-3-(dibromomethyl)-1,4-dimethyl-2-oxabicyclo[222]octane is a bicyclic compound featuring a unique structure with multiple bromine atoms and a bicyclic framework
Vorbereitungsmethoden
The synthesis of 6-Bromo-3-(dibromomethyl)-1,4-dimethyl-2-oxabicyclo[2.2.2]octane can be achieved through several synthetic routes. One common method involves the bromination of a suitable precursor, such as 1,4-dimethyl-2-oxabicyclo[2.2.2]octane, using bromine or a bromine-containing reagent under controlled conditions. The reaction typically requires a solvent like dichloromethane and may be catalyzed by a Lewis acid such as antimony pentachloride .
Analyse Chemischer Reaktionen
6-Bromo-3-(dibromomethyl)-1,4-dimethyl-2-oxabicyclo[2.2.2]octane undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups using nucleophilic reagents.
Oxidation Reactions: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction Reactions: Reduction can be used to remove bromine atoms or alter the oxidation state of the compound.
Common reagents for these reactions include sodium hydroxide for substitution, potassium permanganate for oxidation, and lithium aluminum hydride for reduction .
Wissenschaftliche Forschungsanwendungen
6-Bromo-3-(dibromomethyl)-1,4-dimethyl-2-oxabicyclo[2.2.2]octane has several scientific research applications:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: The compound’s unique structure makes it a candidate for drug development and the study of biological activity.
Material Science: It can be used in the development of new materials with specific properties.
Wirkmechanismus
The mechanism of action of 6-Bromo-3-(dibromomethyl)-1,4-dimethyl-2-oxabicyclo[2.2.2]octane involves its interaction with molecular targets through its bromine atoms and bicyclic structure. These interactions can lead to the formation of covalent bonds or non-covalent interactions, affecting the function of the target molecules. The exact pathways and targets depend on the specific application and context of use .
Vergleich Mit ähnlichen Verbindungen
Similar compounds to 6-Bromo-3-(dibromomethyl)-1,4-dimethyl-2-oxabicyclo[2.2.2]octane include other bicyclic compounds with bromine atoms, such as:
Bicyclo[3.2.1]octane derivatives: These compounds share a similar bicyclic framework but differ in the positioning and number of bromine atoms.
Bicyclo[3.3.1]nonane derivatives: These compounds have a larger bicyclic structure and may exhibit different reactivity and properties.
The uniqueness of this compound lies in its specific arrangement of bromine atoms and the resulting chemical properties.
Eigenschaften
CAS-Nummer |
919172-29-5 |
|---|---|
Molekularformel |
C10H15Br3O |
Molekulargewicht |
390.94 g/mol |
IUPAC-Name |
6-bromo-3-(dibromomethyl)-1,4-dimethyl-2-oxabicyclo[2.2.2]octane |
InChI |
InChI=1S/C10H15Br3O/c1-9-3-4-10(2,6(11)5-9)14-7(9)8(12)13/h6-8H,3-5H2,1-2H3 |
InChI-Schlüssel |
DZUCNOIBRFRBCG-UHFFFAOYSA-N |
Kanonische SMILES |
CC12CCC(C(C1)Br)(OC2C(Br)Br)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-{4-[(2-Aminoethyl)carbamoyl]-3-methoxybenzoyl}-L-alanine](/img/structure/B12615441.png)
![4-(2-Butoxyethoxy)-6-(4-fluorophenyl)pyrido[3,2-d]pyrimidin-2-amine](/img/structure/B12615444.png)
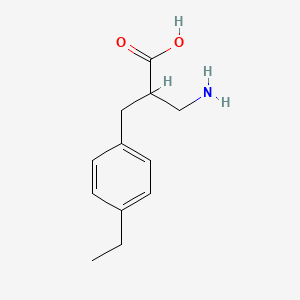
![4,7-bis(4-butoxyphenyl)-4,5,6,7,8,9b-hexahydro-3aH-benzo[e][2]benzofuran-1,3,9-trione](/img/structure/B12615461.png)
![1-(4-fluorophenyl)sulfonyl-N-[(2S)-3-methyl-1-[(4-methyl-1,3-thiazol-2-yl)amino]-1-oxopentan-2-yl]piperidine-3-carboxamide](/img/structure/B12615462.png)
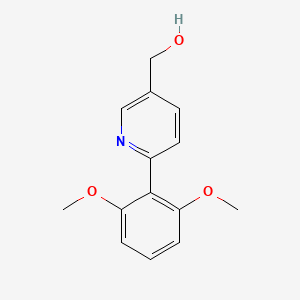
![5-(2-chlorophenyl)-N-[(E)-hydrazinylidenemethyl]naphthalene-2-carboxamide](/img/structure/B12615473.png)

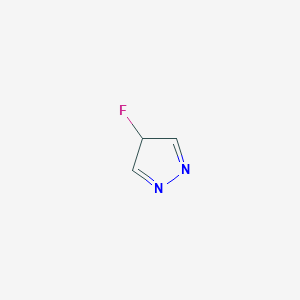
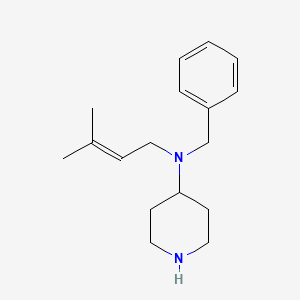

![N-(3-Benzoylthieno[2,3-c]pyridin-2-yl)acetamide](/img/structure/B12615505.png)
![2-[(1'-acetyl-4-oxo-3,4-dihydrospiro[chromene-2,4'-piperidin]-7-yl)oxy]-N-(4-fluorophenyl)acetamide](/img/structure/B12615509.png)
